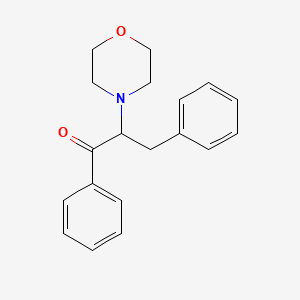![molecular formula C19H16N2O4 B15095697 N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group, a nitro group, and an acetamide group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide typically involves the nitration of 1-naphthol followed by the introduction of a benzyloxy group and subsequent acetamidation. One common synthetic route includes:
Nitration: 1-naphthol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitro-1-naphthol.
Benzyloxylation: The 4-nitro-1-naphthol is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy group, forming 4-(benzyloxy)-2-nitro-1-naphthol.
Acetamidation: Finally, the 4-(benzyloxy)-2-nitro-1-naphthol is treated with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-[4-(Benzyloxy)-2-amino-1-naphthyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Benzyloxy)phenyl]acetamide: Similar structure but lacks the nitro group.
N-[4-(Benzyloxy)-2-amino-1-naphthyl]acetamide: Reduced form with an amino group instead of a nitro group.
N-[4-(Benzyloxy)-2-methyl-1-naphthyl]acetamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide is unique due to the presence of both a benzyloxy group and a nitro group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
N-(2-nitro-4-phenylmethoxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C19H16N2O4/c1-13(22)20-19-16-10-6-5-9-15(16)18(11-17(19)21(23)24)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22) |
Clé InChI |
VZNKEKLWJDSNJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)OCC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


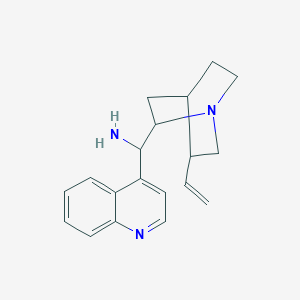
![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
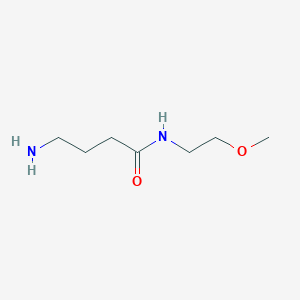
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)
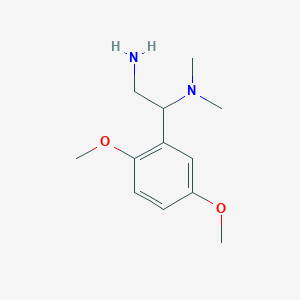
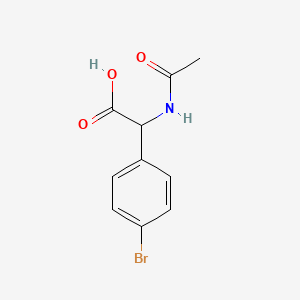
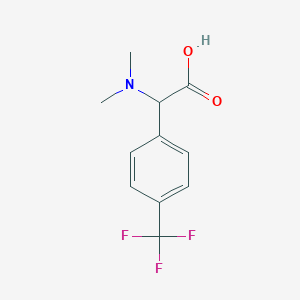

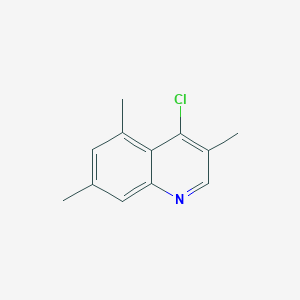
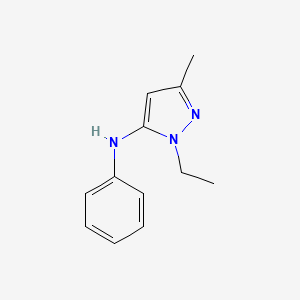
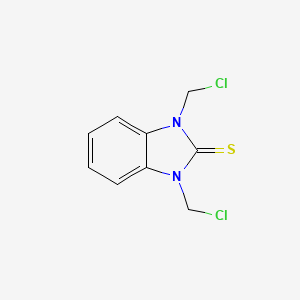
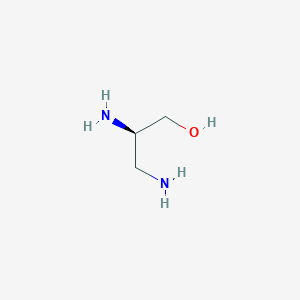
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
